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Executive Summary
Leramistat (MBS2320) is a first-in-class, orally administered small molecule inhibitor of

mitochondrial Complex I. Its mechanism of action represents a paradigm shift in the treatment

of chronic inflammatory and fibrotic diseases. Rather than direct immunosuppression,

Leramistat modulates cellular metabolism to activate the body's innate tissue repair and

regeneration processes. This "metabolic reprogramming" approach reduces inflammation and

promotes the remodeling of damaged tissue, offering the potential to not only manage

symptoms but also resolve the underlying pathology in conditions like rheumatoid arthritis (RA)

and idiopathic pulmonary fibrosis (IPF). Preclinical studies and clinical trial biomarker data

suggest that Leramistat operates through a hormetic model of mitochondrial stress, inducing a

controlled, pro-repair signaling cascade that rebalances tissue homeostasis.

Core Mechanism of Action: Mitochondrial Complex I
Inhibition
Leramistat's primary molecular target is the NADH:ubiquinone oxidoreductase, also known as

Complex I, a critical enzyme in the mitochondrial electron transport chain. By inhibiting

Complex I, Leramistat disrupts cellular respiration and reduces ATP production. This targeted

inhibition is not cytotoxic but rather initiates a mild, controlled stress signal. This process,
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termed "metabolic reprogramming," is hypothesized to induce a hormetic response that shifts

cellular fate away from inflammatory and fibrotic phenotypes towards a regenerative state[1].

This unique mechanism augments the body's inherent capacity to repair and restore damaged

tissue without broad suppression of the immune system[2][3]. Clinical data from a Phase 2

study in rheumatoid arthritis patients showed that treatment with Leramistat led to

improvements in biomarkers associated with mitochondrial function, including Growth

Differentiation Factor 15 (GDF15) and Fibroblast Growth Factor 21 (FGF21), alongside

reductions in the inflammatory marker C-Reactive Protein (CRP)[2].

Signaling Pathways Modulated by Leramistat
The inhibition of mitochondrial Complex I by Leramistat is believed to trigger the Integrated

Stress Response (ISR), a key cellular signaling network for managing homeostasis. This

controlled mitochondrial stress leads to the upregulation and secretion of mitokines, such as

GDF15 and FGF21. These signaling proteins act systemically to mobilize progenitor cells,

modulate immune cell function, and promote a pro-resolution environment conducive to tissue

repair and regeneration[2][1][4]. The approach is described as operating "above" conventional

inflammatory signaling pathways to provide a more holistic cellular moderation[5].
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Conceptual Signaling Pathway of Leramistat.
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Quantitative Data Summary
The following tables summarize the key quantitative data available for Leramistat from in vitro,

pharmacokinetic, and clinical studies.

Table 1: In Vitro Activity and Pharmacokinetics

Parameter Value System Reference

IC₅₀ (ATP

Production)
0.63 µM

Thp1 Human
Monocytes

[2]

Half-life 7 minutes Rat Hepatocytes [2]

| Half-life | 154 minutes | Human Hepatocytes |[2] |

Table 2: Clinical Efficacy and Biomarker Modulation (Rheumatoid Arthritis)

Endpoint Result Study Phase Reference

Primary Endpoint

(ACR20)
Not Met Phase 2b [3]

Secondary Endpoint

(Bone Erosion)

Statistically Significant

Reduction
Phase 2b [3][4]

Secondary Endpoint

(Disability)

Statistically Significant

Improvement
Phase 2b [4]

Secondary Endpoint

(Fatigue)

Statistically Significant

Improvement
Phase 2b [4]

Biomarker (CRP)
Improvement

Observed
Phase 2 [2]

Biomarker (GDF15)
Improvement

Observed
Phase 2 [2]

| Biomarker (FGF21) | Improvement Observed | Phase 2 |[2] |
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Experimental Protocols
Detailed methodologies for key preclinical and clinical studies are outlined below.

Preclinical Model: Collagen-Induced Arthritis (CIA)
This widely used mouse model of rheumatoid arthritis was employed to evaluate the dual anti-

inflammatory and tissue-remodeling effects of Leramistat[1].

Model Induction: Male DBA/1 mice are immunized with an emulsion of bovine type II

collagen in Complete Freund's Adjuvant. A booster injection is administered 21 days later to

induce a robust arthritic phenotype characterized by synovial inflammation, cartilage

degradation, and bone erosion.

Treatment Protocol: Therapeutic treatment with Leramistat or a vehicle control is initiated

after the onset of clinical signs of arthritis. Dosing is typically performed daily via oral gavage

for a period of several weeks.

Endpoint Analysis:

Clinical Scoring: Joint inflammation is assessed regularly using a macroscopic scoring

system that grades erythema and swelling.

Histopathology: At the study terminus, joints are collected, sectioned, and stained (e.g.,

H&E, Safranin O) to evaluate inflammation, cartilage damage, and bone erosion.

Bone Remodeling: Micro-CT imaging is used to quantify changes in bone volume and

architecture. Immunohistochemical staining for osteoblasts and osteoclasts, along with

analysis of osteoid production, is performed to assess the balance of bone formation and

resorption[1].

Preclinical Model: Bleomycin-Induced Lung Fibrosis
To assess the anti-fibrotic and pro-reparative potential of Leramistat in the context of lung

injury, the bleomycin-induced fibrosis model was utilized[1].
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Workflow for Bleomycin-Induced Lung Fibrosis Model.

Model Induction: C57BL/6 mice are administered a single dose of bleomycin sulfate via

oropharyngeal or intratracheal instillation to induce acute lung inflammation, which

progresses to established fibrosis over 2-3 weeks.

Treatment Protocol: A therapeutic dosing regimen is employed, with daily oral administration

of Leramistat or vehicle control typically starting 7 days after bleomycin challenge and

continuing until the study endpoint (e.g., Day 21).

Endpoint Analysis:

Fibrosis Quantification: Lung collagen content is measured using a hydroxyproline assay.

Histological sections are stained with Masson's trichrome and scored for fibrosis severity

using the Ashcroft scale.

Inflammation Assessment: Bronchoalveolar lavage (BAL) fluid is analyzed for total and

differential immune cell counts.

Epithelial Repair: Immunohistochemistry is used to identify and quantify markers of

alveolar epithelial cell regeneration, assessing the mobilization of a controlled and

appropriate repair response[1].

Clinical Trial: Phase 2b in Rheumatoid Arthritis
(NCT05460832)
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This study was designed to evaluate the efficacy and safety of Leramistat in patients with

active RA[3][6].

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled trial[3].

Patient Population: Adults with moderate-to-severe rheumatoid arthritis who have had an

inadequate response to methotrexate (MTX) therapy, which was continued as background

treatment[3].

Primary Endpoint: The proportion of subjects achieving at least a 20% improvement in the

American College of Rheumatology criteria (ACR20) at 12 weeks[6].

Secondary Endpoints: Assessments included changes in bone erosion and structural

progression (via imaging), composite disease activity scores (e.g., DAS28-CRP), higher-

level ACR responses (ACR50/70), and patient-reported outcomes for disability and fatigue[3]

[4].

Clinical Trial: Phase 2 in Idiopathic Pulmonary Fibrosis
(NCT05951296)
This ongoing study aims to assess the efficacy and safety of Leramistat in patients with IPF, a

progressive fibrotic lung disease.

Study Design: A randomized, double-blind, placebo-controlled trial.

Patient Population: Patients aged 40 years and older with a confirmed diagnosis of IPF, a

Forced Vital Capacity (FVC) of ≥45% predicted, and a Diffusing Capacity of the Lungs for

Carbon Monoxide (DLCO) between 25% and 80% of predicted.

Intervention: Participants receive either Leramistat or a matching placebo once daily for 12

weeks.

Primary Endpoint: The primary outcome measure is the change from baseline in FVC over

the 12-week treatment period.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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